2-Chloro-4,6-dimethyl-1,3-benzothiazole
Overview
Description
2-Chloro-4,6-dimethyl-1,3-benzothiazole is an aromatic heterocyclic compound with a benzothiazole core structure. This compound is characterized by the presence of a chlorine atom at the second position and two methyl groups at the fourth and sixth positions on the benzothiazole ring. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects .
Mode of Action
It’s worth noting that benzothiazole derivatives have been associated with the inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is believed to mediate the anti-inflammatory effects of these compounds .
Biochemical Pathways
Benzothiazole derivatives have been associated with the cyclo-oxygenase (cox) pathway . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the COX pathway .
Result of Action
Benzothiazole derivatives have been associated with significant anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl-1,3-benzothiazole typically involves the cyclization of thioformanilides using hypervalent iodine reagents in dichloromethane at ambient temperature . Another method includes the reaction of 2-mercaptoaniline with acid chlorides, which results in the formation of benzothiazole derivatives .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions. These methods are advantageous due to their efficiency, high yield, and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include potassium thiocyanate, dimethyl sulfoxide, and various aldehydes . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include 2-substituted benzothiazoles, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4,6-dimethyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
4,6-Dimethyl-2-mercaptobenzothiazole: Similar structure but with a mercapto group instead of chlorine.
2-Chloro-6-methylbenzothiazole: Similar but with only one methyl group.
Uniqueness
2-Chloro-4,6-dimethyl-1,3-benzothiazole is unique due to the presence of both chlorine and two methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-chloro-4,6-dimethyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-5-3-6(2)8-7(4-5)12-9(10)11-8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUINEVXAOBICO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365962 | |
Record name | 2-Chloro-4,6-dimethyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80689-35-6 | |
Record name | 2-Chloro-4,6-dimethyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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